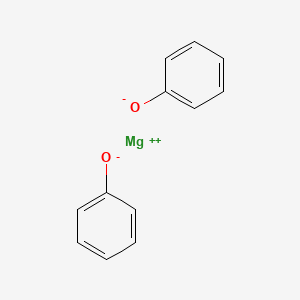






|
REACTION_CXSMILES
|
[O-2].[Mg+2:2].[C:3]1([OH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>>[C:3]1([O-:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Mg+2:2].[C:3]1([O-:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,3.4.5|
|


|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Mg+2]
|
|
Name
|
|
|
Quantity
|
282 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
calcined at 550° C.
|
|
Type
|
ADDITION
|
|
Details
|
mixed at 150° C. for 16 hours
|
|
Duration
|
16 h
|
|
Type
|
CUSTOM
|
|
Details
|
Phenol was thoroughly removed by vacuum evaporation
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)[O-].[Mg+2].C1(=CC=CC=C1)[O-]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |